"sodium benzenesulfonate chemical properties and structure"
"sodium benzenesulfonate chemical properties and structure"
An In-depth Technical Guide to Sodium Benzenesulfonate: Structure, Properties, and Applications
Introduction: The Archetypal Aromatic Sulfonate
Sodium benzenesulfonate (C₆H₅SO₃Na) is an organic salt that serves as a cornerstone compound in the field of industrial and synthetic organic chemistry.[1] Structurally, it is the sodium salt of benzenesulfonic acid, the simplest aromatic sulfonic acid.[2][3] It typically presents as a white to off-white crystalline solid that is highly soluble in water and hygroscopic in nature.[4][5][6] Its significance stems from its dual-natured structure: a nonpolar aromatic benzene ring and a highly polar ionic sulfonate group.[1] This amphiphilic character underpins its utility as a surfactant and hydrotrope.[7][8]
Beyond its direct applications in formulations, sodium benzenesulfonate is a pivotal intermediate in the synthesis of a wide range of organic compounds, from pharmaceuticals and dyes to specialized pesticides.[1][5] Historically, it was the primary precursor in the industrial production of phenol via alkaline fusion, a process that highlights the reactivity of the sulfonate group under forcing conditions.[3][9] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, key reactions, and modern applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Structure and Physicochemical Properties
Molecular Structure
Sodium benzenesulfonate is an ionic compound consisting of a sodium cation (Na⁺) and a benzenesulfonate anion (C₆H₅SO₃⁻).[10] In the anion, a sulfonate group is directly attached to a carbon atom of the benzene ring. The sulfur atom is in a tetrahedral geometry, bonded to the phenyl ring and three oxygen atoms.[9] The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.
The molecule's properties are dictated by the interplay between the hydrophobic phenyl group and the hydrophilic sulfonate head. This distinct separation of polarity is fundamental to its function as a surfactant and its solubility characteristics.[7][8]
Caption: 2D structure of Sodium Benzenesulfonate.
Physicochemical Properties
The key physical and chemical properties of sodium benzenesulfonate are summarized below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Reference(s) |
| CAS Number | 515-42-4 | [11] |
| Molecular Formula | C₆H₅SO₃Na | [4] |
| Molar Mass | 180.16 g/mol | [4][11] |
| Appearance | White to off-white crystalline powder or flakes. | [4][5] |
| Melting Point | >300 °C, Decomposes at 450 °C | [4][11] |
| Density | 1.124 g/mL at 25 °C | [4] |
| Solubility | Highly soluble in water; soluble in hot water; slightly soluble in ethanol. | [4][5][11] |
| pKa (of conjugate acid) | -2.8 to -6.5 (Benzenesulfonic acid is a strong acid). | [2][12] |
| Stability | Stable under normal conditions. Hygroscopic. | [4][6] |
| Incompatibilities | Incompatible with strong oxidizing agents. | [4] |
Synthesis and Manufacturing
The industrial synthesis of sodium benzenesulfonate is a well-established two-step process that begins with the electrophilic aromatic substitution of benzene.[10]
Synthesis Pathway: Sulfonation and Neutralization
-
Sulfonation of Benzene: Benzene is treated with hot, concentrated sulfuric acid or fuming sulfuric acid (oleum).[2][13] In this reaction, sulfur trioxide (SO₃), the electrophile, attacks the benzene ring to form benzenesulfonic acid. This reaction is reversible.[9]
-
Neutralization: The resulting benzenesulfonic acid is then neutralized with a sodium base, typically sodium hydroxide or sodium carbonate, to produce the stable, water-soluble sodium salt.[3][10]
Caption: Synthesis workflow for Sodium Benzenesulfonate.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a typical laboratory-scale synthesis of sodium benzenesulfonate from benzene.[13]
Materials:
-
Benzene (60 mL)
-
Concentrated Sulfuric Acid (60 mL)
-
Powdered Calcium Hydroxide (Ca(OH)₂)
-
Sodium Carbonate (Na₂CO₃) solution
-
Cold water (1 L)
Procedure:
-
Sulfonation: In a round-bottom flask fitted with a reflux condenser, mix 60 mL of benzene and 60 mL of concentrated sulfuric acid.
-
Heat the mixture to a gentle boil. Maintain reflux with frequent shaking for 6-8 hours, or until the upper layer of benzene has been mostly absorbed into the sulfuric acid layer.
-
Causality Note: The heating provides the activation energy for the electrophilic aromatic substitution. The extended reaction time is necessary to drive the reversible sulfonation reaction towards the product.
-
-
Quenching and Neutralization: After cooling, carefully pour the dark liquid into 1 L of cold water in a large basin.
-
Bring the diluted solution to a boil and neutralize it by slowly adding powdered calcium hydroxide until the solution is no longer acidic. This precipitates the excess sulfuric acid as calcium sulfate (CaSO₄).
-
Filtration: Filter the hot mixture to remove the precipitated calcium sulfate. Wash the precipitate with hot water to recover any remaining product.
-
Self-Validation: The formation of a white, insoluble precipitate (CaSO₄) confirms the removal of excess sulfuric acid.
-
-
Salt Conversion: Treat the filtrate, which contains calcium benzenesulfonate, with a sufficient amount of sodium carbonate solution to precipitate all calcium ions as calcium carbonate (CaCO₃).
-
Filter the mixture again to remove the calcium carbonate precipitate. The filtrate now contains the desired sodium benzenesulfonate.
-
Isolation: Concentrate the final filtrate by evaporation until a sample crystallizes upon cooling. Filter the crystallized sodium benzenesulfonate and dry to obtain the final product. The typical yield is around 80 g.[13]
Key Chemical Reactions
Alkaline Fusion to Phenol
A historically significant reaction of sodium benzenesulfonate is its conversion to phenol.[3] This is achieved by heating the salt with a strong base like sodium hydroxide at high temperatures (300-350 °C). The process, known as alkaline fusion, involves the nucleophilic aromatic substitution of the sulfonate group by a hydroxide ion.[9][14]
The reaction first produces sodium phenoxide, which is then acidified in a separate workup step to yield phenol.[9] While largely replaced by the cumene process for industrial phenol production, this reaction remains a classic example of nucleophilic aromatic substitution.[9]
Caption: Reaction pathway for alkaline fusion of Sodium Benzenesulfonate.
Precursor for Synthetic Intermediates
Sodium benzenesulfonate is a valuable starting material for other key synthetic intermediates. The sulfonate group can be converted into more reactive functionalities, such as sulfonyl chlorides or sulfonamides, which are building blocks for pharmaceuticals, dyes, and agrochemicals.[1]
Spectroscopic Analysis
Structural elucidation and quality control of sodium benzenesulfonate are routinely performed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically found in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations are also prominent.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
UV Spectroscopy: UV absorption maxima are observed around 257 nm, 263 nm, and 269 nm, corresponding to the π-π* transitions within the aromatic ring.[11]
General Protocol for Spectroscopic Characterization
Objective: To confirm the identity and purity of a synthesized or commercial sample of sodium benzenesulfonate.
1. ¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, typically Deuterium Oxide (D₂O), in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). The solvent signal can be used for referencing.
-
Analysis: Process the data and integrate the signals. The spectrum should show complex multiplets in the aromatic region consistent with a monosubstituted benzene ring.
2. FT-IR Spectroscopy Protocol (KBr Pellet Method):
-
Preparation: Mix 1-2 mg of the dry sodium benzenesulfonate sample with ~150 mg of dry potassium bromide (KBr) powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Use a pellet press to form a thin, translucent pellet from the powder.
-
Analysis: Acquire the spectrum using an FT-IR spectrometer after collecting a background spectrum. Confirm the presence of characteristic sulfonate and aromatic peaks.[18]
Applications in Research and Industry
The unique properties of sodium benzenesulfonate make it a versatile compound with broad applications.
-
Detergent and Cleaning Industries: It is used as a hydrotrope, an agent that enhances the solubility of other surfactants in concentrated liquid detergents. It also functions as a processing aid, reducing the viscosity of slurries to facilitate spray drying into powder detergents.[5]
-
Organic Synthesis Intermediate: It is a key building block for dyes and pesticides.[1][5] The sulfonate group can be modified to create a variety of other functional groups, making it a versatile starting material.[1]
-
Pharmaceutical Sciences: In drug development, benzenesulfonic acid is used to form salts with basic active pharmaceutical ingredients (APIs). These salts, known as "besylates," often exhibit improved solubility, stability, and bioavailability compared to the free base form of the drug.[1][2] Amlodipine besylate is a prominent example.
-
Other Industrial Uses: It is also employed as a dispersant, an emulsifying agent, and an analytical reagent in various chemical processes.[5][7]
Safety and Handling
Sodium benzenesulfonate is generally considered to have low toxicity.[7] However, it is hygroscopic and should be stored in a dry, inert atmosphere at room temperature.[4][5] It is incompatible with strong oxidizing agents.[4] Standard laboratory personal protective equipment (gloves, safety glasses) should be worn when handling the compound to avoid potential skin and eye irritation.[4]
References
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ChemBK. (n.d.). Sodium Benzenesulfonate. Retrieved from [Link]
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American Chemical Society. (2023, May 29). Benzenesulfonic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of sodium benzenesulfonate. Retrieved from [Link]
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(n.d.). Benzenesulfonic Acid. Retrieved from [Link]
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toluenesulfonicacid-ptbba. (2024, April 28). Synthesis and Structure Sodium Benzenesulfonate. Retrieved from [Link]
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OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]
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PubChem. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium benzenesulfonate. Retrieved from [Link]
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Pearson. (n.d.). Benzenesulfonic acid (C6H5SO3H) has a pKa value of −0.60 while ac.... Retrieved from [Link]
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PubChem. (n.d.). Sodium;benzenesulfonate;hydrate. Retrieved from [Link]
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(2023, November 27). Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. Retrieved from [Link]
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You-iggy. (2023, March 19). Sodium benzenesulfonate. Retrieved from [Link]
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PubMed. (2013, January 1). Spectroscopic (FT-IR, FT-Raman and 1H and 13C NMR) and theoretical in MP2/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels study of benzenesulfonic acid and alkali metal benzenesulfonates. Retrieved from [Link]
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Vedantu. (n.d.). Sodium benzene sulphonate after reaction with NaOH class 12 chemistry CBSE. Retrieved from [Link]
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YouTube. (2022, February 2). Sodium benzene sulphonate reacts with NaOH and then on acidic hydrolysis, it gives: | 12 | ALCOH.... Retrieved from [Link]
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